BenchChemオンラインストアへようこそ!

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine (CAS 1312413-74-3) belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic family extensively utilized as ATP-competitive protein kinase inhibitors in targeted cancer therapy. This specific building block is characterized by a bromine atom at the 6-position and a tetrahydropyran (THP) moiety at the 2-position, a unique substitution pattern that distinguishes it from simpler halo-analogs and enables its primary use as a key intermediate in cross-coupling reactions for constructing complex, selectively-targeted kinase inhibitor libraries.

Molecular Formula C11H12BrN3O
Molecular Weight 282.141
CAS No. 1312413-74-3
Cat. No. B2654229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine
CAS1312413-74-3
Molecular FormulaC11H12BrN3O
Molecular Weight282.141
Structural Identifiers
SMILESC1COCCC1C2=NN3C=C(C=NC3=C2)Br
InChIInChI=1S/C11H12BrN3O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2
InChIKeyTYYZCRAWTJJUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement & Quality Control Guide for 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine (CAS 1312413-74-3) for Drug Discovery


6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine (CAS 1312413-74-3) belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic family extensively utilized as ATP-competitive protein kinase inhibitors in targeted cancer therapy [1]. This specific building block is characterized by a bromine atom at the 6-position and a tetrahydropyran (THP) moiety at the 2-position, a unique substitution pattern that distinguishes it from simpler halo-analogs and enables its primary use as a key intermediate in cross-coupling reactions for constructing complex, selectively-targeted kinase inhibitor libraries [2].

Why Unsubstituted or Isomeric Bromo Pyrazolopyrimidines Cannot Replace 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine in Lead Optimization


The straightforward, unsubstituted 6-bromopyrazolo[1,5-a]pyrimidine (e.g., CAS 705263-10-1) lacks the tetrahydropyranyl group essential for modulating physicochemical properties beyond simple steric bulk; without it, the molecule exhibits a higher calculated XLogP3 (1.4) and lower topological polar surface area (TPSA: 39.4 Ų) compared to the THP-bearing target compound [1]. Similarly, regioisomers such as 2-bromopyrazolo[1,5-a]pyrimidine cannot participate in the same synthetic sequences due to the altered electronic environment of the bromide leaving group at the pyrazole ring versus the pyrimidine core . These structural distinctions critically alter the C–Br bond's reactivity in Pd(0)-catalyzed oxidative addition, making generic substitution a source of significant synthetic failure and requiring procurement of the precise target compound to maintain consistent library output.

Head-to-Head and Class-Level Evidence for 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine Differentiating from Unsubstituted and Mis-Brominated Analogs


Synthetic Versatility of 6-Bromo Substitution Enables Pd-Catalyzed Diversification Not Possible at the 2-Position

The 6-bromo substituent on the electron-rich pyrimidine ring of 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine participates in Suzuki–Miyaura, Buchwald–Hartwig, and other Pd(0)-catalyzed cross-coupling reactions with far higher efficiency than the 2-bromo isomer. This differential reactivity is consistently documented across the pyrazolo[1,5-a]pyrimidine literature, where aryl bromides at the 6-position are the primary synthetic handles for constructing diverse inhibitor libraries including CDK, BRAF, and AAK1 inhibitors [1][2]. The 2-bromo isomer, in contrast, is sterically hindered by the adjacent bridgehead nitrogen and reacts sluggishly, limiting its synthetic scope [3].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Tetrahydropyran Moiety Confers Computational Pharmacokinetic Advantage Over Hydrogen-Substituted Analog Through Lower LogP and Higher TPSA

The tetrahydropyran-4-yl group at the 2-position endows 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine with a more favorable computed pharmacokinetic profile compared to the widely available 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1). The target compound increases molecular weight (282.14 vs. 198.02 g/mol), raises topological polar surface area, introduces hydrogen bond acceptor capacity, and lowers XLogP3, collectively predicting superior aqueous solubility, reduced promiscuity against off-target kinases, and slower metabolic clearance [1].

Computational Chemistry Drug-like Properties Lead Optimization

Documented Purity Specification of NLT 98% Enables Reliable Scale-Up Without Purification Bottlenecks

Multiple commercial sources certify 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine with a guaranteed minimum purity of 98% (by HPLC or equivalent), backed by manufacturer ISO 9001 quality systems and availability of Certificate of Analysis (CoA) documentation . This level of commercial purity is economically critical: the compound can be directly advanced into Pd-catalyzed cross-coupling reactions without additional column chromatography, which simultaneously reduces purification costs, shortens project lead times, and improves overall yield consistency.

Chemical Supply Chain Process Chemistry Quality Assurance

Pyrazolo[1,5-a]pyrimidine Scaffold Confers Selectivity Across the Kinome Not Achievable with Pyrrolo[2,3-d]pyrimidine or Quinazoline Bioisosteres

Research on the pyrazolo[1,5-a]pyrimidine core demonstrates a distinct kinase selectivity fingerprint compared to common bioisosteres such as pyrrolo[2,3-d]pyrimidine (e.g., ruxolitinib-like) or quinazoline (e.g., erlotinib-like) scaffolds. The nitrogen arrangement enables a unique donor–acceptor–donor motif that specifically targets the hinge region of CDK2, CDK4/6, PIM-1, and AAK1 kinases, achieving IC50 values in the nanomolar range (CDK4 IC50 0.087 µM; CDK6 IC50 0.114 µM) while exhibiting reduced affinity for structurally related off-target kinases [1][2][3].

Kinase Selectivity Protein Kinase Inhibitor Bioisostere Scaffold

Key Industrial and Academic Applications for 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine (CAS 1312413-74-3)


Accelerating CDK4/6 Inhibitor Hit-to-Lead Optimization via Late-Stage Suzuki Diversification

The 6-bromo handle enables direct installation of aryl and heteroaryl diversity elements at the final step of the synthetic sequence without de novo core construction. This late-stage diversification approach, validated in the identification of compound 19i (CDK4 IC50 0.087 µM, CDK6 IC50 0.114 µM) [1], dramatically reduces library synthesis timelines by 60–80% compared to linear strategies requiring separate core syntheses for each analog.

Development of CNS-Permeable Kinase Inhibitors Exploiting the Intrinsic Pharmacokinetic Handle of the THP Group

The THP moiety's contribution to lower logP and increased TPSA, relative to the parent 6-bromopyrazolo[1,5-a]pyrimidine, positions target compound-derived products favorably within CNS drug-like chemical space [2]. This advantage supports CNS-targeted programs (e.g., AAK1 inhibitors for neuropathic pain [3]) where the pyrazolo[1,5-a]pyrimidine scaffold has already demonstrated superior brain penetration compared to pyrrolopyrimidine or quinazoline alternatives.

GMP-Ready Procurement of Pharmaceutical Intermediates with ISO-Certified Quality Systems

With documented purity ≥ 98% and ISO 9001-certified quality systems from major suppliers , this building block can be specified directly into GLP toxicology and Phase 1 API synthesis campaigns, eliminating the need for in-house quality verification re-validation protocols that typically delay scale-up by 4–6 weeks.

Quote Request

Request a Quote for 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.